What is Phenylglyoxylic Acid-d5 and its chemical structure
What is Phenylglyoxylic Acid-d5 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglyoxylic Acid-d5 (PGA-d5) is the deuterated analog of Phenylglyoxylic Acid (PGA), a primary metabolite of styrene and ethylbenzene.[1] Due to its isotopic labeling, PGA-d5 serves as an invaluable internal standard for the accurate quantification of PGA in biological samples, particularly in the context of monitoring occupational or environmental exposure to styrene.[2] This technical guide provides an in-depth overview of Phenylglyoxylic Acid-d5, including its chemical structure, properties, a plausible synthesis and purification protocol, its application in analytical methods, and its role in the metabolic pathway of styrene.
Chemical Structure and Properties
Phenylglyoxylic Acid-d5 is structurally identical to Phenylglyoxylic Acid, with the exception of five deuterium atoms replacing the hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry-based analytical methods.
Chemical Structure:
Figure 1. Chemical Structure of Phenylglyoxylic Acid-d5.
Synonyms: α-Oxobenzeneacetic Acid-d5, Benzoylformic Acid-d5[3][4]
Table 1: Chemical and Physical Properties of Phenylglyoxylic Acid-d5
| Property | Value | Reference(s) |
| CAS Number | 1217089-53-6 | [1][3][5] |
| Molecular Formula | C₈HD₅O₃ | [3][5] |
| Molecular Weight | 155.16 g/mol | [1][3][5] |
| Appearance | Light Yellowish Beige Solid | [4] |
| Melting Point | 62-64 °C | [1] |
| Boiling Point | 258.6 ± 13.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| SMILES | OC(=O)C(=O)c1c([2H])c([2H])c([2H])c([2H])c1[2H]) | [5] |
Experimental Protocols
Synthesis and Purification of Phenylglyoxylic Acid-d5 (Plausible Method)
Materials:
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Phenylglyoxylic Acid
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Deuterium oxide (D₂O, 99.9 atom % D)
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Platinum on carbon (Pt/C, 5 wt%)
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Hydrogen gas (H₂)
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Dichloromethane
Procedure:
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H/D Exchange Reaction: In a high-pressure reaction vessel, dissolve Phenylglyoxylic Acid (1 equivalent) in D₂O.
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Add 5 wt% Pt/C catalyst (0.1 equivalents).
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Pressurize the vessel with hydrogen gas (1 atm).
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Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.
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Work-up: After the reaction is complete, filter the mixture to remove the Pt/C catalyst.
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Extract the aqueous solution with ethyl acetate (3 x volume).
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude Phenylglyoxylic Acid-d5.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
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Characterization: Confirm the identity and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantification of Phenylglyoxylic Acid in Urine using HPLC-MS/MS with Phenylglyoxylic Acid-d5 as an Internal Standard
This protocol describes the determination of Phenylglyoxylic Acid in urine samples, a common application for Phenylglyoxylic Acid-d5.
Materials:
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Urine samples
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Phenylglyoxylic Acid-d5 (internal standard solution, e.g., 1 mg/L in methanol)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Syringe filters (0.22 µm)
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HPLC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
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Sample Preparation:
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Thaw frozen urine samples at room temperature.
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Vortex the samples to ensure homogeneity.
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To 100 µL of urine, add 10 µL of the Phenylglyoxylic Acid-d5 internal standard solution.
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Add 890 µL of a diluent (e.g., 10% methanol in water with 0.1% formic acid).
-
Vortex the mixture thoroughly.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
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HPLC Conditions:
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Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
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Gradient: A suitable gradient to separate PGA from other urine components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
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Phenylglyoxylic Acid: Monitor the transition from the precursor ion (m/z of deprotonated PGA) to a characteristic product ion.
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Phenylglyoxylic Acid-d5: Monitor the transition from the precursor ion (m/z of deprotonated PGA-d5) to a characteristic product ion.
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Quantification:
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Construct a calibration curve using known concentrations of Phenylglyoxylic Acid spiked into a blank urine matrix, with a constant concentration of the Phenylglyoxylic Acid-d5 internal standard.
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Calculate the concentration of Phenylglyoxylic Acid in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Signaling Pathways and Biological Relevance
Styrene Metabolism
Phenylglyoxylic Acid is a key metabolite in the biotransformation of styrene. The metabolic pathway primarily occurs in the liver and involves a series of enzymatic reactions. Understanding this pathway is crucial for interpreting the results of biomonitoring for styrene exposure.
Caption: Metabolic pathway of styrene leading to the formation of Phenylglyoxylic Acid.
Neurotoxicity of Phenylglyoxylic Acid
While Phenylglyoxylic Acid itself is a metabolite, studies on its parent compound, styrene, have indicated neurotoxic effects. The neurotoxicity of styrene is thought to be mediated, in part, by its metabolites. Research suggests that exposure to styrene can lead to alterations in neurotransmitter systems, particularly dopamine.[6] Phenylglyoxylic acid has been shown to affect dopamine levels in nervous tissue. However, a detailed signaling pathway for the direct neurotoxic effects of Phenylglyoxylic Acid is not well-elucidated in publicly available literature. The neurotoxicity is likely a complex process involving multiple mechanisms, including oxidative stress.
Experimental Workflow for Biomonitoring
The use of Phenylglyoxylic Acid-d5 as an internal standard is a critical component of the experimental workflow for biomonitoring of styrene exposure. The following diagram illustrates the typical steps involved.
Caption: Experimental workflow for the quantification of Phenylglyoxylic Acid in urine.
Conclusion
Phenylglyoxylic Acid-d5 is an essential tool for researchers and professionals in the fields of toxicology, environmental health, and drug development. Its use as an internal standard allows for the highly accurate and precise quantification of Phenylglyoxylic Acid, a key biomarker of styrene exposure. This guide has provided a comprehensive overview of its chemical properties, a plausible synthesis method, a detailed analytical protocol, and its biological context. The provided diagrams illustrate the key pathways and workflows, offering a clear visual representation for better understanding. As research into the health effects of styrene and other industrial chemicals continues, the role of isotopically labeled standards like Phenylglyoxylic Acid-d5 will remain critical for generating reliable and reproducible data.
References
- 1. Environmental styrene exposure and neurologic symptoms in U.S. Gulf coast residents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic effects of styrene: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical review of the neurotoxicity of styrene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. go.drugbank.com [go.drugbank.com]
